molecular formula C12H17NO6 B104319 4-Aminophenyl-alpha-D-glucopyranoside CAS No. 31302-52-0

4-Aminophenyl-alpha-D-glucopyranoside

Cat. No.: B104319
CAS No.: 31302-52-0
M. Wt: 271.27 g/mol
InChI Key: MIAKOEWBCMPCQR-IIRVCBMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Aminophenyl-Alpha-D-Galactopyranoside: is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety. P-Aminophenyl-Alpha-D-Galactopyranoside is used primarily as a substrate in biochemical assays, particularly for the detection and quantification of β-galactosidase activity .

Mechanism of Action

Target of Action

The primary target of 4-Aminophenyl-alpha-D-glucopyranoside is the enzyme α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, specifically in the hydrolysis of α-glucosidic linkages present in polysaccharides and disaccharides .

Mode of Action

This compound interacts with α-glucosidase as a substrate . The enzyme catalyzes the hydrolysis of this compound into 4-aminobenzene and α-D-glucopyranoside . This interaction and the resulting changes can be detected using a colorimetric method, which is based on the specific recognition between 1,4-phenylenediboronic acid (PDBA) and this compound .

Biochemical Pathways

The hydrolysis of this compound by α-glucosidase is part of the broader carbohydrate digestion pathway . The product of this reaction, α-D-glucopyranoside, can further undergo metabolic processes in the body .

Pharmacokinetics

As a substrate of α-glucosidase, it is expected to be metabolized in the digestive system where the enzyme is primarily located .

Result of Action

The hydrolysis of this compound by α-glucosidase results in the production of 4-aminobenzene and α-D-glucopyranoside . This reaction can be used for the assay of α-glucosidase activity and the screening of its inhibitors .

Action Environment

The action of this compound is influenced by the environment in which α-glucosidase is active, primarily the digestive system . Factors such as pH and the presence of other compounds can potentially affect the enzyme’s activity and, consequently, the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of P-Aminophenyl-Alpha-D-Galactopyranoside typically involves the glycosylation of a phenolic compound with a galactose derivative. One common method is the reaction of p-aminophenol with a protected galactose derivative under acidic conditions, followed by deprotection to yield the desired product .

Industrial Production Methods: : Industrial production of P-Aminophenyl-Alpha-D-Galactopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: : P-Aminophenyl-Alpha-D-Galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

P-Aminophenyl-Alpha-D-Galactopyranoside has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and inhibition.

    Biology: Employed in the detection and quantification of β-galactosidase activity in various biological samples.

    Medicine: Utilized in diagnostic assays for the detection of certain diseases and conditions.

    Industry: Applied in the development of biosensors and other analytical devices.

Comparison with Similar Compounds

Similar Compounds

    P-Nitrophenyl-Alpha-D-Galactopyranoside: Another phenolic glycoside used as a substrate for β-galactosidase assays.

    O-Nitrophenyl-Beta-D-Galactopyranoside: Commonly used in colorimetric assays for β-galactosidase activity.

    4-Nitrophenyl-Alpha-D-Glucopyranoside: Used as a substrate for α-glucosidase assays.

Uniqueness: : P-Aminophenyl-Alpha-D-Galactopyranoside is unique due to its amino group, which allows for additional chemical modifications and applications. This makes it a versatile compound for various biochemical and analytical applications .

Properties

CAS No.

31302-52-0

Molecular Formula

C12H17NO6

Molecular Weight

271.27 g/mol

IUPAC Name

(2R,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1

InChI Key

MIAKOEWBCMPCQR-IIRVCBMXSA-N

Isomeric SMILES

C1=CC(=CC=C1N)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O

Synonyms

p-Aminophenyl α-D-Glucopyranoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.